molecular formula C10H8ClN3O3 B2730796 6-Oxo-3-pyridin-4-yl-1H-pyridazine-5-carboxylic acid;hydrochloride CAS No. 2260937-88-8

6-Oxo-3-pyridin-4-yl-1H-pyridazine-5-carboxylic acid;hydrochloride

Cat. No. B2730796
CAS RN: 2260937-88-8
M. Wt: 253.64
InChI Key: XUVCTYLJNHWRDV-UHFFFAOYSA-N
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Description

“6-Oxo-3-pyridin-4-yl-1H-pyridazine-5-carboxylic acid;hydrochloride” is a complex compound that belongs to the class of pyridazines and pyridazinones . These are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They are present in some commercially available drugs and agrochemicals .


Synthesis Analysis

The synthesis of pyridazine-based systems is less common in the literature than other diazines (pyrimidine and pyrazine) . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. Pyridazinone is the derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position of the ring .


Chemical Reactions Analysis

Pyridazine-based systems have been utilized in medicinal chemistry against a range of biological targets and physiological effects . A series of 6-benzoxacinyl pyradazin-3-ones was tested for inhibition of cardiac phosphodiestrase-III (PDE-III) fraction in vitro and for the inotropic activity in vivo .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research demonstrates the synthesis of nicotinic acid hydrazide derivatives, starting from pyridine 3-carboxillic acid, leading to compounds with antimicrobial and antimycobacterial activities. These compounds, through a series of reactions involving acetyl acetone, ethyl acetoacetate, and other reagents, yield various derivatives showing promising biological activities (R.V.Sidhaye et al., 2011).

Metal-Organic Frameworks (MOFs)

Research on the structure of discrete hexadecameric water clusters within a metal-organic framework highlights the unique self-assembly capabilities of pyrazine derivatives when reacted with metal ions. This study showcases the potential of these compounds in forming complex 3D structures, contributing to the understanding of water molecule association and MOF design (S. Ghosh & P. K. Bharadwaj, 2004).

Coordination Chemistry and Biotransformation

The study of oxidovanadium(IV) complexes with pyrazine and picolinate derivatives reveals their structural characterization and behavior in solid state and aqueous solutions. Insights into the biotransformation of these complexes in the presence of blood plasma proteins offer a deeper understanding of their potential biological interactions and applications (Tanja Koleša-Dobravc et al., 2014).

Antimicrobial Agents from Pyridine Derivatives

Synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases from 2,6-pyridinedicarbonyl dichloride and their evaluation as antimicrobial agents demonstrate the potential of pyridine derivatives in developing new antimicrobial compounds. The exploration of these compounds' bactericidal and fungicidal activities suggests their potential in addressing resistant microbial strains (M. Al-Omar & A. Amr, 2010).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines highlights an efficient method for producing compounds with metal-coordinating abilities. This technique accelerates the cycloaddition reactions, offering a more time-efficient approach to synthesizing pyridazine derivatives for further scientific and industrial applications (R. Hoogenboom et al., 2006).

properties

IUPAC Name

6-oxo-3-pyridin-4-yl-1H-pyridazine-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3.ClH/c14-9-7(10(15)16)5-8(12-13-9)6-1-3-11-4-2-6;/h1-5H,(H,13,14)(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVCTYLJNHWRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=O)C(=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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